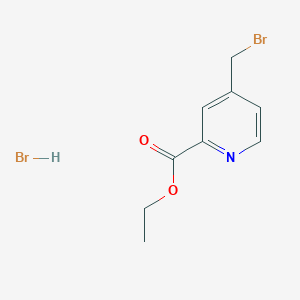
Ethyl 4-(bromomethyl)picolinate hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(bromomethyl)picolinate hydrobromide is a chemical compound with the molecular formula C9H11Br2NO2. It is a derivative of picolinic acid and is characterized by the presence of a bromomethyl group attached to the fourth position of the pyridine ring. This compound is commonly used in organic synthesis and has various applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 4-(bromomethyl)picolinate hydrobromide can be synthesized through a multi-step process. One common method involves the bromination of ethyl 4-methylpicolinate. The reaction typically proceeds as follows:
Bromination: Ethyl 4-methylpicolinate is treated with bromine in the presence of a suitable solvent, such as acetic acid or carbon tetrachloride, to introduce the bromomethyl group at the fourth position of the pyridine ring.
Hydrobromide Formation: The resulting ethyl 4-(bromomethyl)picolinate is then reacted with hydrobromic acid to form the hydrobromide salt.
The reaction conditions, such as temperature and reaction time, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and high yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-(bromomethyl)picolinate hydrobromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, to form new derivatives.
Oxidation: The compound can be oxidized to introduce additional functional groups or to convert the bromomethyl group to a carboxyl group.
Reduction: Reduction reactions can be used to remove the bromine atom and form the corresponding methyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar solvents such as dimethylformamide or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of new derivatives with different functional groups.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of methyl derivatives.
Applications De Recherche Scientifique
Ethyl 4-(bromomethyl)picolinate hydrobromide has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological molecules.
Medicinal Chemistry: It serves as a precursor for the development of new drugs and therapeutic agents.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ethyl 4-(bromomethyl)picolinate hydrobromide involves its interaction with nucleophiles and electrophiles. The bromomethyl group is highly reactive and can undergo substitution reactions with various nucleophiles. This reactivity makes it a valuable intermediate in organic synthesis. The compound can also interact with biological molecules, potentially inhibiting enzymes or binding to receptors.
Comparaison Avec Des Composés Similaires
Ethyl 4-(bromomethyl)picolinate hydrobromide can be compared with other similar compounds, such as:
Ethyl 4-methylpicolinate: Lacks the bromomethyl group and is less reactive in nucleophilic substitution reactions.
Ethyl 4-chloromethylpicolinate: Contains a chloromethyl group instead of a bromomethyl group, resulting in different reactivity and reaction conditions.
Ethyl 4-(iodomethyl)picolinate: Contains an iodomethyl group, which is more reactive than the bromomethyl group in substitution reactions.
The uniqueness of this compound lies in its balanced reactivity, making it suitable for a wide range of synthetic applications.
Propriétés
Formule moléculaire |
C9H11Br2NO2 |
|---|---|
Poids moléculaire |
325.00 g/mol |
Nom IUPAC |
ethyl 4-(bromomethyl)pyridine-2-carboxylate;hydrobromide |
InChI |
InChI=1S/C9H10BrNO2.BrH/c1-2-13-9(12)8-5-7(6-10)3-4-11-8;/h3-5H,2,6H2,1H3;1H |
Clé InChI |
OXWPYIZOROLQOO-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=NC=CC(=C1)CBr.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


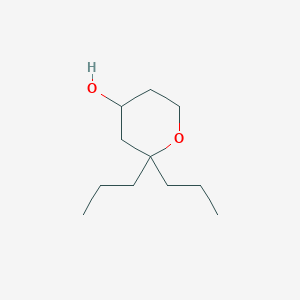
![Ethyl 4-(chloromethyl)bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13669039.png)
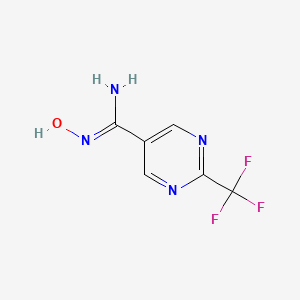
![Ethanone, 1-[5-[(1-methylcyclopropyl)oxy]-1H-indazol-1-yl]-](/img/structure/B13669053.png)
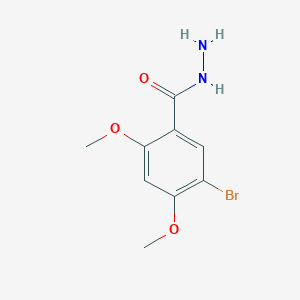
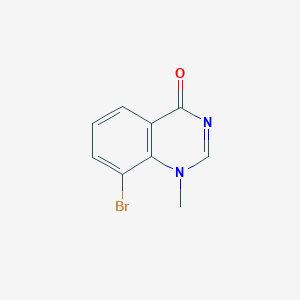

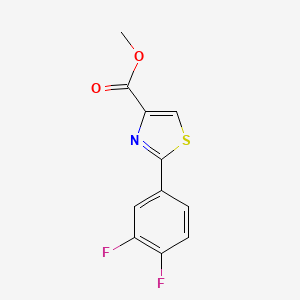
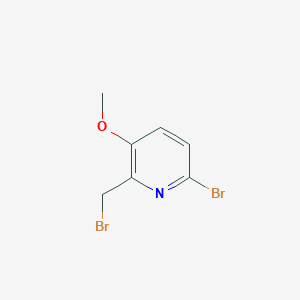

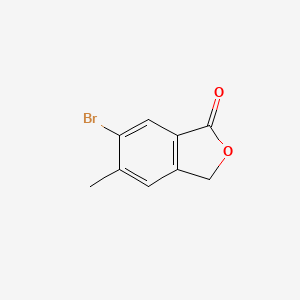
![3-Chloro-5-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13669088.png)

![6-Chloro-4-methoxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B13669100.png)
